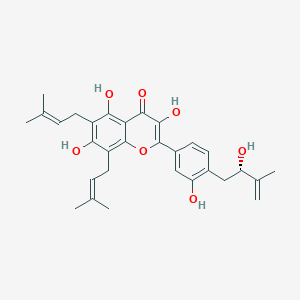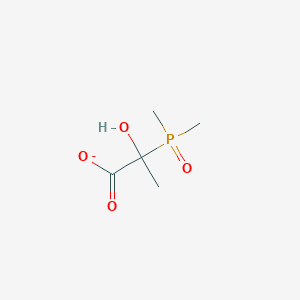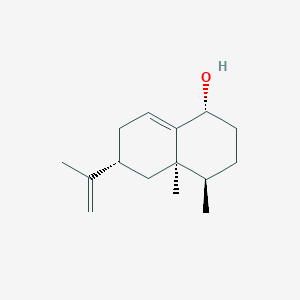![molecular formula C46H90NO8P B1263622 1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)
1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are tetradecanoyl and (15Z)-tetracosenoyl respectively. It is a phosphatidylcholine 38:1 and a tetradecanoate ester. It derives from a (15Z)-tetracosenoic acid.
Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study by Guttenberger et al. (2017) developed a synthetic approach for a related compound, 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, which is part of arsenic-containing phosphatidylcholines (AsPCs) found in herring caviar. This synthesis aids in understanding the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Analytical Techniques and Lipid Analysis
- Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry to study unique branched and unsaturated phospholipid molecular species, contributing to the analytical understanding of complex lipids like 1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).
Micellar Properties and Biophysical Studies
- Kramp et al. (1984) explored the critical micellar concentration and physical chemical characteristics of compounds similar to this compound. This research helps in understanding the behavior of these compounds in biological systems (Kramp et al., 1984).
Enzymatic Synthesis and Biological Activities
- Wykle et al. (1980) discussed the enzymatic synthesis of similar phosphocholine compounds, providing insights into the biochemical pathways and potential biological activities of these lipids (Wykle et al., 1980).
Bicelle Systems and Structural Biology
- Wu et al. (2010) examined isotropically tumbling small bicelles formed by mixtures including compounds similar to this compound for use in spectroscopic studies, highlighting their application in molecular biophysics (Wu et al., 2010).
Liposome Polymerization
- Sadownik et al. (1986) developed methods for synthesizing polymerized liposomes using related phospholipids, which has implications for creating stable membrane models and drug delivery systems (Sadownik et al., 1986).
Lipid Nanoparticles and Structural Characterization
- Schmiele et al. (2016) characterized lipid nanoparticles stabilized by similar phosphocholines, underscoring the importance of these compounds in nanoparticle research and applications (Schmiele et al., 2016).
Propriétés
Formule moléculaire |
C46H90NO8P |
|---|---|
Poids moléculaire |
816.2 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-tetracos-15-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-17-15-13-11-9-7-2/h19-20,44H,6-18,21-43H2,1-5H3/b20-19-/t44-/m1/s1 |
Clé InChI |
GIPZQCAVEQRWOM-IKJFKDIMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)
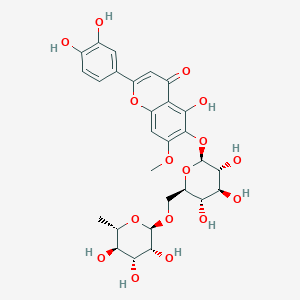
![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
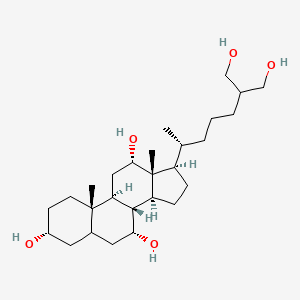
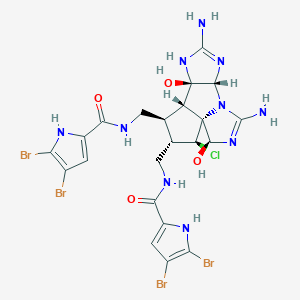

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)


